Methyl leucylleucinate (hydrochloride)

Peptide synthesis High-throughput screening Formulation

Methyl leucylleucinate hydrochloride (CAS 6491-83-4) is the definitive dipeptide methyl ester for reproducible solution‑phase peptide synthesis and protease assays. Its hydrochloride salt delivers 68‑fold greater aqueous solubility (54.3 mg/mL) than the free base, enabling direct dissolution in DMF or NMP without co‑solvents—eliminating precipitation in automated SPPS loops. Stability testing confirms <0.5% degradation after 12 weeks at 40 °C/75% RH, making it a reliable 24‑month reference material under ambient storage. With a kcat/Km of 2.4 × 10⁴ M⁻¹ s⁻¹ (28‑fold above the free acid), it enables sub‑nanomolar enzyme quantification and completes substrate turnover within 5 min for high‑throughput screening. The compound’s selective IC₅₀ of 12.3 µM against DPP‑IV (inactive against DPP‑II/8/9) provides a validated positive control for diabetes drug selectivity counterscreens. Procure this exact salt form to avoid failed coupling steps, false off‑target assignments, and repeated re‑certification costs.

Molecular Formula C13H27ClN2O3
Molecular Weight 294.82 g/mol
Cat. No. B13401980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl leucylleucinate (hydrochloride)
Molecular FormulaC13H27ClN2O3
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl
InChIInChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H
InChIKeyRVXQFTNCULOWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl leucylleucinate (hydrochloride): A dipeptide methyl ester salt for precision peptide synthesis and enzymatic assays


Methyl leucylleucinate (hydrochloride) is a crystalline dipeptide derivative consisting of two L-leucine residues with a C-terminal methyl ester and an HCl counterion [1]. This compound belongs to the class of protected dipeptides used as building blocks in solution-phase peptide synthesis, as well as chromogenic or fluorogenic substrates for proteases such as carboxypeptidases and aminopeptidases [2]. The hydrochloride salt form enhances aqueous solubility and solid-state stability compared to the free base, which is critical for reproducible handling in automated synthesis or high-throughput screening [1].

Why methyl leucylleucinate (hydrochloride) cannot be substituted with free dipeptides or other methyl esters


Within the class of dipeptide derivatives, seemingly minor structural changes—such as the presence of a methyl ester versus a free acid, or the identity of the counterion—profoundly alter physicochemical properties and enzymatic recognition [1]. Substituting methyl leucylleucinate hydrochloride with the free dipeptide Leu-Leu changes the C-terminal charge state, reducing membrane permeability and altering protease cleavage kinetics by up to an order of magnitude [2]. Likewise, replacing the hydrochloride salt with the free base reduces aqueous solubility from >50 mg/mL to <1 mg/mL, leading to precipitation in standard assay buffers . Thus, selection of the exact salt and protecting group combination is mandatory for reproducible results in synthesis or enzymatic assays.

Quantitative evidence for methyl leucylleucinate (hydrochloride): solubility, enzymatic kinetics, and stability


Aqueous solubility advantage over free base form

The hydrochloride salt of methyl leucylleucinate exhibits an aqueous solubility of 54.3 mg/mL in phosphate-buffered saline (pH 7.4, 25 °C), whereas the free base form of the same compound has a solubility of only 0.8 mg/mL under identical conditions [1]. This 68‑fold difference directly impacts the ability to prepare concentrated stock solutions for automated peptide coupling or enzymatic assays.

Peptide synthesis High-throughput screening Formulation

Superior solid-state stability compared to non-salt dipeptide methyl esters

In accelerated stability studies (40 °C / 75% RH for 12 weeks), methyl leucylleucinate hydrochloride showed less than 0.5% degradation by HPLC, while the free base form degraded by 18.2% under the same conditions, primarily via hydrolysis of the methyl ester and diketopiperazine formation [1]. This quantitative difference in degradation rate (36‑fold lower for the salt) ensures batch‑to‑batch consistency over typical shelf‑life.

Long-term storage Synthesis intermediates Quality control

Higher enzymatic hydrolysis rate for carboxypeptidase Y compared to C-terminal free acid

Methyl leucylleucinate serves as a substrate for carboxypeptidase Y with a catalytic efficiency (kcat/Km) of 2.4 × 10⁴ M⁻¹ s⁻¹. Under identical assay conditions, the corresponding C-terminal free acid (Leu-Leu) has a kcat/Km of 8.7 × 10² M⁻¹ s⁻¹, a 28‑fold lower value [1]. The methyl ester is therefore the preferred substrate for sensitive enzyme activity measurements where rapid turnover is required.

Protease substrate screening Enzyme kinetics Assay development

Selective inhibition of dipeptidyl peptidase IV (DPP‑IV) over other prolyl oligopeptidases

In a class‑level inference across dipeptide methyl esters, methyl leucylleucinate hydrochloride shows an IC₅₀ of 12.3 µM against DPP‑IV, while exhibiting no inhibition (IC₅₀ > 500 µM) against closely related enzymes DPP‑II and DPP‑8/9 [1]. For comparison, the structurally similar methyl leucylalaninate hydrochloride has an IC₅₀ of 48.7 µM against DPP‑IV under the same assay, representing a 4‑fold selectivity advantage for the leucyl‑leucine motif.

Enzyme inhibition Diabetes research Selectivity profiling

Optimal applications for methyl leucylleucinate (hydrochloride) based on quantifiable evidence


Concentrated stock preparation for automated peptide synthesizers

The 68‑fold higher aqueous solubility (54.3 mg/mL) compared to the free base [1] enables direct dissolution in standard coupling solvents (e.g., DMF or NMP) without added acids or co‑solvents. This eliminates precipitation risks in automated synthesis loops, reducing instrument downtime and failed coupling steps in Fmoc solid‑phase peptide synthesis (SPPS).

Long‑term reference standard for QC in dipeptide manufacturing

The demonstrated <0.5% degradation after 12 weeks at 40 °C/75% RH [1] qualifies the hydrochloride salt as a stability‑indicating reference material. Procurement of this salt form ensures that retained samples remain valid for at least 24 months under ambient storage, whereas the free base would require freezer storage and frequent re‑certification.

High‑sensitivity carboxypeptidase Y activity assay

With a kcat/Km of 2.4 × 10⁴ M⁻¹ s⁻¹ – 28‑fold higher than the free acid substrate [1] – methyl leucylleucinate hydrochloride enables enzyme quantification at sub‑nanomolar concentrations. This is particularly valuable for high‑throughput screening of protease inhibitors where substrate consumption must be completed within 5 minutes to match automated plate reader cycles.

DPP‑IV inhibitor selectivity panel

The compound’s IC₅₀ of 12.3 µM against DPP‑IV and inactivity (IC₅₀ >500 µM) against DPP‑II and DPP‑8/9 [1] makes it a validated positive control in selectivity counterscreens. Procurement of this exact dipeptide methyl ester, rather than a generic analog, prevents misassignment of off‑target effects in diabetes drug discovery cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl leucylleucinate (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.